5-Chloro-2-fluoropyrazolo[1,5-a]pyrimidine

Medicinal Chemistry Organic Synthesis Procurement

This electron-deficient, dual-halogenated pyrazolo[1,5-a]pyrimidine scaffold (CAS 2227206-65-5) is tailored for ATP-competitive kinase inhibitor programs. The 2-fluoro/5-chloro pattern creates a unique electrostatic surface for hinge-binding, while the orthogonal C5-Cl handle enables chemoselective amine coupling or warhead installation without perturbing the C2-F group. Unlike regioisomeric analogs, this compound ensures reproducible SAR for CDK2/TRKA and covalent inhibitor libraries. ≥97% purity minimizes side reactions.

Molecular Formula C6H3ClFN3
Molecular Weight 171.56
CAS No. 2227206-65-5
Cat. No. B2872633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-fluoropyrazolo[1,5-a]pyrimidine
CAS2227206-65-5
Molecular FormulaC6H3ClFN3
Molecular Weight171.56
Structural Identifiers
SMILESC1=CN2C(=CC(=N2)F)N=C1Cl
InChIInChI=1S/C6H3ClFN3/c7-4-1-2-11-6(9-4)3-5(8)10-11/h1-3H
InChIKeyUXMFYBHMLSTIGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-2-fluoropyrazolo[1,5-a]pyrimidine (CAS 2227206-65-5) for Kinase-Targeted Medicinal Chemistry


5-Chloro-2-fluoropyrazolo[1,5-a]pyrimidine (CAS 2227206-65-5) is an electron-deficient, polyhalogenated heterocyclic building block within the pyrazolo[1,5-a]pyrimidine family. This scaffold is a well-validated 'privileged structure' in medicinal chemistry, serving as a core for numerous ATP-competitive protein kinase inhibitors [1]. The compound features a fused pyrazole-pyrimidine bicyclic system, with a chlorine atom at the 5-position of the pyrimidine ring and a fluorine atom at the 2-position of the pyrazole ring. This specific halogenation pattern imparts distinct electronic properties and synthetic handles, making it a versatile intermediate for constructing diversified compound libraries and targeted covalent inhibitors.

Why 5-Chloro-2-fluoropyrazolo[1,5-a]pyrimidine Cannot Be Simply Replaced by Other Halogenated Pyrazolo[1,5-a]pyrimidines


The pyrazolo[1,5-a]pyrimidine core exhibits a highly sensitive structure-activity relationship (SAR), where the position and type of halogen substituents dramatically alter both biological target engagement and chemical reactivity [1]. 5-Chloro-2-fluoropyrazolo[1,5-a]pyrimidine cannot be generically substituted with other halogenated analogs due to three key differentiating factors: (1) The specific ortho-like relationship between the 2-fluoro and 5-chloro groups creates a unique electrostatic potential surface that influences kinase hinge-binding affinity; (2) The divergent reactivity of the C5-Cl bond versus the C2-F bond enables orthogonal functionalization strategies that regioisomeric analogs (e.g., 7-chloro-3-fluoro derivatives) cannot replicate; and (3) The compound's electron-deficient nature, conferred by the dual halogenation, is critical for the stability and metabolic profile of downstream drug candidates. Substituting this compound with a non-halogenated or differently halogenated pyrazolo[1,5-a]pyrimidine would therefore introduce uncontrolled variability in both synthetic outcomes and biological activity.

Quantitative Differentiation of 5-Chloro-2-fluoropyrazolo[1,5-a]pyrimidine: Reactivity, Purity, and Cost Efficiency


Comparative Purity and Cost Efficiency for 5-Chloro-2-fluoropyrazolo[1,5-a]pyrimidine

A comparative analysis of commercially available pyrazolo[1,5-a]pyrimidine building blocks reveals that 5-Chloro-2-fluoropyrazolo[1,5-a]pyrimidine offers a more favorable cost-to-purity ratio than its 5-bromo analog, which is a critical factor for large-scale library synthesis. Specifically, the target compound is available at a certified purity of 97% from reputable vendors, while the 5-bromo-2-fluoropyrazolo[1,5-a]pyrimidine analog is typically supplied at a lower purity of 95% for a comparable or higher price point . The lower purity of the bromo analog necessitates additional purification steps, increasing both time and overall project cost.

Medicinal Chemistry Organic Synthesis Procurement

Enhanced Electrophilicity at C5 for Selective Derivatization

The presence of both a strongly electron-withdrawing fluorine at the 2-position and a chlorine at the 5-position in the pyrazolo[1,5-a]pyrimidine core results in a significantly enhanced electrophilicity at the C5 carbon compared to non-fluorinated analogs. Class-level SAR studies on pyrazolo[1,5-a]pyrimidines indicate that the introduction of a fluorine atom at the 2-position increases the partial positive charge at the C5 position, thereby accelerating nucleophilic aromatic substitution (SNAr) reactions with amines and other nucleophiles [1]. In contrast, the 5-chloro-2-methylpyrazolo[1,5-a]pyrimidine analog, where the fluorine is replaced by an electron-donating methyl group, exhibits markedly slower reaction kinetics under identical SNAr conditions.

Structure-Activity Relationship Chemical Biology Synthetic Methodology

Precise Vector Control for Kinase Hinge-Binding Motifs

The 5-chloro and 2-fluoro substituents in this compound are strategically positioned to mimic key features of the adenine ring in ATP. SAR studies across multiple pyrazolo[1,5-a]pyrimidine kinase inhibitors demonstrate that the 2-fluoro atom forms a crucial interaction with the kinase hinge region, while the 5-chloro atom projects into a hydrophobic pocket [1]. This dual interaction is critical for achieving low-nanomolar potency in kinase assays. For instance, derivatives of pyrazolo[1,5-a]pyrimidine with 2-fluoro substitution have been reported to exhibit IC50 values as low as 0.09 µM against CDK2 and 0.45 µM against TRKA [2]. In contrast, regioisomeric analogs like 7-chloro-3-fluoropyrazolo[1,5-a]pyrimidine present a different vector geometry that disrupts these key binding interactions, often resulting in a 10- to 100-fold loss in potency.

Drug Design Kinase Inhibition Molecular Modeling

Orthogonal Reactivity Enables Sequential Derivatization

The C5-Cl and C2-F bonds in this compound exhibit highly orthogonal reactivity, enabling a sequential, site-selective derivatization strategy that is not possible with di-chloro or di-fluoro analogs. The C5-Cl bond is susceptible to SNAr with amines under mild conditions, while the C2-F bond remains inert under these conditions and can be subsequently functionalized via more forcing nucleophilic substitution or transition metal-catalyzed cross-coupling [1]. This contrasts sharply with 5,7-dichloropyrazolo[1,5-a]pyrimidine, where both chlorine atoms have similar reactivity, leading to mixtures of mono- and di-substituted products and necessitating challenging separations. Similarly, a 2,5-difluoro analog would require harsh, non-selective conditions to differentiate the C-F bonds.

Organic Synthesis Chemoselectivity Building Blocks

Application Scenarios for 5-Chloro-2-fluoropyrazolo[1,5-a]pyrimidine in Kinase-Focused Drug Discovery


Synthesis of Highly Potent CDK2/TRKA Dual Inhibitors

This compound serves as an ideal starting material for the construction of dual CDK2/TRKA kinase inhibitors. The 2-fluoro substituent is critical for achieving sub-micromolar potency (IC50 < 0.5 µM) [1], while the 5-chloro handle allows for the introduction of diverse amine fragments to explore the solvent-exposed region of the ATP-binding pocket. The high purity (97%) minimizes byproduct formation, ensuring consistent SAR interpretation across synthesized analogs .

Construction of Targeted Covalent Inhibitor (TCI) Libraries

The orthogonal reactivity of the C5-Cl bond enables the selective installation of an amine-linked electrophilic warhead (e.g., acrylamide) without perturbing the C2-F atom. This chemoselectivity is essential for generating homogeneous TCI libraries aimed at covalently modifying a non-catalytic cysteine residue in kinases like BTK or EGFR [1]. Regioisomeric or non-fluorinated analogs lack this precise reactivity control, leading to complex mixtures and low yields of the desired covalent probe [1].

Optimization of CNS-Penetrant TRK Inhibitors

In the development of next-generation TRK inhibitors for brain cancers, the fluorine atom at the 2-position is a key structural feature for improving blood-brain barrier (BBB) penetration. SAR and preclinical studies have established that 2-fluoro substitution on the pyrazolo[1,5-a]pyrimidine scaffold enhances CNS exposure relative to hydrogen or methyl analogs [1]. This compound provides the precise halogenation pattern required for optimizing both kinase potency and CNS drug-like properties in a single, versatile intermediate.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Chloro-2-fluoropyrazolo[1,5-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.